4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
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Overview
Description
4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound with a unique structure that includes a decahydrocyclododeca[b]thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Decahydrocyclododeca[b]thiophene Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxycarbonyl Group: This can be achieved through esterification reactions using methanol and a suitable acid catalyst.
Amination and Oxidation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in similar synthetic applications.
Methylcyclohexane: Another organic compound with a cyclohexane ring structure.
Uniqueness
What sets 4-{[3-(METHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID apart is its unique decahydrocyclododeca[b]thiophene ring system, which imparts specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C21H31NO5S |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
5-[(3-methoxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H31NO5S/c1-27-21(26)19-15-11-8-6-4-2-3-5-7-9-12-16(15)28-20(19)22-17(23)13-10-14-18(24)25/h2-14H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
AEKWQQWHJISPRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCCC(=O)O |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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